molecular formula C14H12ClN5O B8683777 6-(3-Chloro-4-methoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine CAS No. 897360-46-2

6-(3-Chloro-4-methoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine

Cat. No.: B8683777
CAS No.: 897360-46-2
M. Wt: 301.73 g/mol
InChI Key: PFRHYSMVBVJADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Chloro-4-methoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C14H12ClN5O and its molecular weight is 301.73 g/mol. The purity is usually 95%.
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Properties

CAS No.

897360-46-2

Molecular Formula

C14H12ClN5O

Molecular Weight

301.73 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H12ClN5O/c1-21-11-5-2-7(6-8(11)15)9-3-4-10-12(18-9)13(16)20-14(17)19-10/h2-6H,1H3,(H4,16,17,19,20)

InChI Key

PFRHYSMVBVJADD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=C2)N=C(N=C3N)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2,4-diamino-6-chloropyrido[3,2-d]pyrimidine (464 mg, 2.37 mmole), K2CO3 (1332 mg, 9.64 mmole), 3-chloro-4-methoxyphenyl boronic acid (907 mg, 4.86 mmole) in 1,4-dioxane (35.5 ml) and water (7 ml) was purged with a stream of nitrogen for 15 minutes. Then, tetrakis(triphenylphosphine)palladium(0) (278 mg, 0.24 mmole) was added and the reaction mixture was heated at reflux under a N2 atmosphere for 4 hours. Upon cooling, the mixture was partitioned between CH2Cl2 and a saturated aqueous sodium bicarbonate solution. The organic phase was dried over Na2SO4, filtered and evaporated under reduced pressure. The crude residue was purified by silica gel flash chromatography, using methanol and 1% Et3N in CH2Cl2 as eluent, gradually increasing the methanol concentrations from 5% to 10%, to afford the pure title compound (277 mg, yield 39%) which was characterized by its mass spectrum as follows: MS (m/z): 302 ([M+H]+, 100).
Quantity
464 mg
Type
reactant
Reaction Step One
Name
Quantity
1332 mg
Type
reactant
Reaction Step One
Quantity
907 mg
Type
reactant
Reaction Step One
Quantity
35.5 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
278 mg
Type
catalyst
Reaction Step Two
Yield
39%

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